Ethylidene dicoumarol

Description

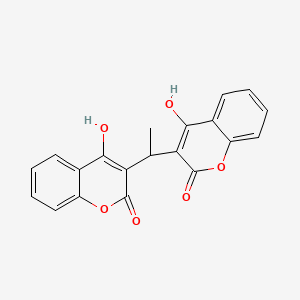

Structure

2D Structure

3D Structure

Properties

CAS No. |

1821-16-5 |

|---|---|

Molecular Formula |

C20H14O6 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)ethyl]chromen-2-one |

InChI |

InChI=1S/C20H14O6/c1-10(15-17(21)11-6-2-4-8-13(11)25-19(15)23)16-18(22)12-7-3-5-9-14(12)26-20(16)24/h2-10,21-22H,1H3 |

InChI Key |

CPDOMNNHJSTWKL-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ethylidene Dicoumarol

Classical Synthetic Approaches for Dicoumarol Compounds

The cornerstone of dicoumarol synthesis has traditionally been the condensation reaction of 4-hydroxycoumarin (B602359) with an appropriate aldehyde. In the specific case of ethylidene dicoumarol, the aldehyde reactant is acetaldehyde (B116499). This reaction is typically catalyzed by an acid or a base and proceeds through a tandem Knoevenagel condensation followed by a Michael addition.

The general mechanism involves the initial formation of a reactive Knoevenagel adduct from the reaction of 4-hydroxycoumarin and acetaldehyde. This intermediate then undergoes a Michael addition with a second molecule of 4-hydroxycoumarin to yield the final 3,3'-ethylidenebis(4-hydroxycoumarin) product. A variety of catalysts have been employed to facilitate this transformation, including piperidine, pyridine, and mineral acids. The choice of solvent and reaction temperature can significantly influence the reaction rate and the yield of the desired product. Classical approaches often involve refluxing the reactants in organic solvents such as ethanol (B145695) or acetic acid.

While effective, these classical methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of volatile and often toxic organic solvents, which has prompted the development of more environmentally benign synthetic routes.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dicoumarol derivatives to address the environmental concerns associated with classical methods. These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Aqueous Media Synthesis Protocols

One of the primary tenets of green chemistry is the use of environmentally benign solvents, with water being the most desirable choice. The synthesis of dicoumarol derivatives in aqueous media has been successfully demonstrated, often in conjunction with microwave irradiation to accelerate the reaction. ewha.ac.kr The use of water as a solvent is not only environmentally friendly but can also simplify the work-up procedure, as the product often precipitates out of the reaction mixture and can be isolated by simple filtration. Surfactants or co-solvents are sometimes employed to enhance the solubility of the reactants in water. For instance, the use of p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst in an ethanol-water mixture has been reported for the synthesis of various dicoumarol derivatives. ewha.ac.kr

Nanoparticle-Catalyzed Reactions

The application of nanoparticle catalysts represents another significant advancement in the green synthesis of dicoumarol compounds. Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. Furthermore, many nanocatalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling and reuse, which aligns with the principles of sustainable chemistry.

Several types of nanoparticles have been investigated for the synthesis of dicoumarols, including nano-silica and titanium(IV) oxide nanoparticles. eurekaselect.comnih.gov These catalysts can effectively promote the condensation reaction under milder conditions and in greener solvents, such as water. eurekaselect.com The use of magnetic nanoparticles as catalyst supports has also been explored, which further simplifies catalyst recovery through the application of an external magnetic field.

| Catalyst | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| Diethylamine | Acetaldehyde (tetrametric) | Ethanol | 80 °C | 87 | nih.gov |

| Iodine (10 mol%) | Aromatic aldehydes | Ethanol | Ultrasound, 50 °C, 30 min | 80-94 | srce.hr |

| DBSA (25 mol%) | Aromatic aldehydes | EtOH:H₂O (1:1) | Microwave | High to excellent | ewha.ac.kr |

| Titanium(IV) oxide nanoparticles | Arylglyoxals | Water | N/A | High | eurekaselect.com |

Synthesis of Novel this compound Analogues and Derivatives

The development of novel analogues and derivatives of this compound is a key strategy for modulating its physicochemical properties and biological activity. This typically involves structural modifications to the parent molecule.

Strategies for Structural Modification

While the primary strategy for generating a diverse range of dicoumarol analogues involves varying the aldehyde used in the initial synthesis, ewha.ac.krnih.gov the structural modification of a pre-formed this compound scaffold is a less explored area. Hypothetically, derivatization could be achieved through several routes:

Modification of the Hydroxyl Groups: The two phenolic hydroxyl groups on the coumarin (B35378) rings are potential sites for derivatization. Reactions such as etherification or esterification could be employed to introduce a variety of functional groups, thereby altering the molecule's polarity and hydrogen bonding capacity.

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions on the benzene (B151609) rings of the coumarin moieties could introduce substituents that modulate the electronic properties and steric profile of the molecule.

Reactions at the Ethylidene Bridge: The methyl group of the ethylidene bridge could potentially be a site for further functionalization, although this would likely require more forcing reaction conditions.

It is important to note that the synthesis of derivatives by modifying the this compound structure is not widely reported in the current scientific literature, which predominantly focuses on the synthesis of diverse dicoumarols by employing a wide array of different aldehydes from the outset.

Evaluation of Synthetic Yields and Purity

The efficiency of any synthetic protocol is critically assessed by the yield and purity of the final product. For the synthesis of dicoumarol derivatives, yields are reported to vary significantly depending on the specific reactants, catalyst, and reaction conditions employed.

For instance, the diethylamine-catalyzed condensation of 4-hydroxycoumarin with tetrametric acetaldehyde in ethanol at 80°C has been reported to produce the corresponding dicoumarin derivative in 87% yield. nih.gov Green synthetic methods, such as the use of molecular iodine as a catalyst under ultrasound irradiation, have also been shown to provide high yields of biscoumarins, typically in the range of 80-94%. srce.hr

The purity of the synthesized compounds is typically determined using standard analytical techniques. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification. ewha.ac.kr The purity and structural confirmation of the final products are then established using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry.

| Compound | Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Purity Assessment | Reference |

| Arylidene Dicoumarols | Microwave-assisted | DBSA | EtOH:H₂O | 4.5-15 min | High | Recrystallization, Spectroscopic | ewha.ac.kr |

| Arylidene Dicoumarols | Ultrasound-assisted | Iodine | Ethanol | 30 min | 80-94 | Recrystallization, Spectroscopic | srce.hr |

| This compound Derivative | Conventional Heating | Diethylamine | Ethanol | N/A | 87 | N/A | nih.gov |

Mechanistic Elucidation of Ethylidene Dicoumarol and Analogues

Molecular Interactions with Vitamin K Metabolism Enzymes

The defining pharmacological effect of ethylidene dicoumarol and its analogues is the disruption of vitamin K-dependent processes, which is central to their function as anticoagulants. pinellinutraceuticals.comwikipedia.org This is achieved through direct interaction with enzymes that regulate the vitamin K cycle.

The primary mechanism of action for 4-hydroxycoumarin (B602359) anticoagulants is the competitive inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). pinellinutraceuticals.compatsnap.com This integral membrane enzyme is responsible for regenerating vitamin K into its active, reduced form (hydroquinone), which is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). patsnap.comnih.gov By inhibiting VKORC1, compounds like dicoumarol prevent the reduction of vitamin K epoxide, leading to a depletion of active vitamin K in the tissues. wikipedia.org

Although detailed structural studies of this compound bound to VKOR are not extensively available, its structural similarity to dicoumarol and warfarin (B611796) suggests a comparable mode of inhibition. nih.govresearchgate.net The large aromatic substituent at the 3-position of the 4-hydroxycoumarin scaffold is a known requirement for anticoagulant activity. wikipedia.org The lack of a three-dimensional crystal structure for VKOR has made the precise location of the coumarin (B35378) binding site a subject of ongoing research, but it is understood to be a competitive inhibition mechanism. nih.gov

The inhibition of VKORC1 is the critical step that disrupts the vitamin K cycle. This metabolic pathway is essential for the post-translational modification of vitamin K-dependent proteins, including crucial blood coagulation factors II, VII, IX, and X. pinellinutraceuticals.compatsnap.com During the carboxylation process that activates these factors, the reduced vitamin K hydroquinone (B1673460) is oxidized to vitamin K epoxide. patsnap.com VKORC1's role is to convert this epoxide back to vitamin K quinone and then to vitamin K hydroquinone, allowing the cycle to continue. nih.gov

By blocking this recycling process, this compound and its analogues cause the accumulation of the inactive vitamin K epoxide and a systemic depletion of the reduced cofactor. wikipedia.org This effectively halts the activation of vitamin K-dependent clotting factors, leading to the compound's anticoagulant effect. pinellinutraceuticals.com

Modulation of NAD(P)H Quinone Oxidoreductase 1 (NQO1) Activity

Beyond their impact on vitamin K metabolism, this compound and its analogues are known to interact with another key enzyme, NAD(P)H Quinone Oxidoreductase 1 (NQO1), a cytosolic flavoprotein. nih.govresearchgate.net

Dicoumarol is a potent competitive inhibitor of NQO1, acting by competing with the binding of the enzyme's cofactors, NADH or NADPH. nih.govproteopedia.org This prevents the transfer of electrons to the FAD co-factor within the enzyme, thereby blocking its catalytic activity. proteopedia.org NQO1 typically performs a two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates. nih.gov

Inhibition of NQO1 by dicoumarol and, by extension, this compound, disrupts this pathway. While NQO1 may play a minor role in vitamin K recycling, its main functions relate to detoxification and antioxidant defense. nih.gov The inhibition of NQO1 by dicoumarol has been extensively studied, and several analogues have been developed to create more potent and specific inhibitors. nih.govmdpi.com

Table 1: Inhibitory Activity of Dicoumarol Against NQO1 and PDK1

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| Dicoumarol | NAD(P)H:quinone oxidoreductase 1 (NQO1) | 0.37 ± 0.15 | Potent competitive inhibitor. medchemexpress.comchemsrc.com |

| Dicoumarol | Pyruvate Dehydrogenase Kinase 1 (PDK1) | 19.42 ± 0.032 | Demonstrates off-target activity. medchemexpress.comchemsrc.com |

The inhibition of NQO1 can significantly alter the cellular redox balance. By blocking the two-electron reduction of quinones, the activity of other flavoproteins, such as cytochrome P450 reductase, may lead to a one-electron reduction instead. This process can generate unstable and potentially damaging semiquinones and superoxide (B77818) radicals. nih.gov Indeed, studies on dicoumarol have shown that its inhibition of NQO1 can lead to increased superoxide formation and induce oxidative stress. nih.gov This disruption of cellular redox homeostasis is a key "off-target" effect that is distinct from the compound's anticoagulant properties. nih.govnih.gov

Interactions with Intracellular Signaling Pathways

The inhibitory actions of dicoumarol and its analogues extend to interactions with cellular proteins involved in major signaling pathways. These interactions are often linked to the inhibition of NQO1's non-enzymatic, or chaperone-like, functions. nih.govproteopedia.org

NQO1 is known to bind to and stabilize several short-lived proteins, protecting them from proteasomal degradation. proteopedia.org A key example is the tumor suppressor protein p53. Dicoumarol, by binding to NQO1, disrupts the NQO1-p53 interaction, which can lead to the ubiquitin-independent degradation of p53. proteopedia.org This mechanism highlights a significant link between the compound and the regulation of cell cycle and apoptosis pathways.

Furthermore, research has shown that dicoumarol can influence inflammatory signaling. One study demonstrated that dicoumarol did not affect NF-κB signaling directly but instead interacted with the NOD-like receptor protein 3 (NLRP3), promoting its degradation and thereby inhibiting inflammation in an in vivo model. mdpi.com Other research has indicated that dicoumarol can inhibit connexin-43-dependent gap junctional communication. pinellinutraceuticals.com These findings suggest that the biological effects of this compound and its analogues are complex and extend beyond their primary enzymatic targets.

Effects on Microtubule Dynamics and Cell Division Mechanisms

The parent compound, dicoumarol, has been identified as a unique microtubule-stabilizing agent, which provides insight into the potential mechanisms of its analogues. Research shows that dicoumarol inhibits the first cleavage of sea urchin embryos, a process highly dependent on microtubule function, with 50% inhibition occurring at a concentration of 10 µM. nih.govresearchgate.netnih.gov This antimitotic activity is attributed to its direct interaction with tubulin.

Detailed in vitro studies have demonstrated that dicoumarol binds to bovine brain tubulin with a dissociation constant (Kd) of 22 µM. nih.govresearchgate.netresearchgate.net Rather than promoting or inhibiting microtubule polymerization, dicoumarol significantly stabilizes microtubule dynamics. researchgate.net At a concentration as low as 0.1 µM, it strongly suppresses the dynamic instability at the plus ends of microtubules. nih.govresearchgate.net Specifically, dicoumarol reduces the rate and extent of microtubule shortening and increases the percentage of time the microtubules exist in a paused or attenuated state. nih.govresearchgate.netresearchgate.net This suppression of dynamics is the likely mechanism behind its antiproliferative effects. nih.govresearchgate.net

Furthermore, dicoumarol exhibits a synergistic effect with paclitaxel (B517696) (Taxol), a well-known chemotherapeutic agent that also stabilizes microtubules. nih.govresearchgate.net This synergy suggests that combining antimitotic coumarins with other microtubule-targeted agents could be a promising therapeutic strategy. nih.govresearchgate.net

| Parameter | Finding | Source(s) |

| Target | Tubulin | nih.govresearchgate.netresearchgate.net |

| Binding Affinity (Kd) | 22 µM (to bovine brain tubulin) | nih.govresearchgate.netresearchgate.net |

| Effect on Cell Division | Inhibition of first cleavage in sea urchin embryos (IC50 = 10 µM) | nih.govresearchgate.net |

| Mechanism | Stabilization of microtubule dynamics | nih.govresearchgate.netresearchgate.net |

| Specific Effects | Reduces rate and extent of shortening; increases time in paused state | nih.govresearchgate.net |

| Synergy | Synergistic inhibition of cell division with Paclitaxel (Taxol) | nih.govresearchgate.net |

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity

Dicoumarol has been identified as a novel, selective PPARγ modulator (SPPARγM), distinguishing its action from full agonists like thiazolidinediones (TZDs). nih.gov Through a structure-based screening strategy, dicoumarol was found to have a potent binding affinity for PPARγ. nih.gov However, it acts as a weak partial agonist for the receptor and its downstream target genes. nih.gov

A key aspect of its mechanism is the effective inhibition of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273 (Ser273). nih.gov This inhibitory action is crucial, as Ser273 phosphorylation is linked to the development of insulin (B600854) resistance. By preventing this phosphorylation, dicoumarol selectively regulates the expression of genes sensitive to insulin, thereby improving insulin sensitivity. nih.gov In diabetic animal models, dicoumarol significantly lowered blood glucose levels without the common side effect of weight gain associated with TZD drugs. nih.gov

Molecular docking studies have revealed that dicoumarol's interaction with the PPARγ ligand-binding domain is distinct from that of other developed agonists, providing a molecular basis for its unique pharmacological profile. nih.gov

| Feature | Description | Source(s) |

| Target Receptor | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | nih.gov |

| Classification | Selective PPARγ Modulator (SPPARγM) | nih.gov |

| Binding | Potent binding affinity to PPARγ | nih.gov |

| Activity | Weak partial agonist | nih.gov |

| Key Mechanism | Inhibits phosphorylation of PPARγ at Ser273 | nih.gov |

| Downstream Effect | Selectively regulates insulin-sensitive and resistance genes | nih.gov |

| In Vivo Outcome | Reduced blood glucose without weight gain in diabetic models | nih.gov |

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

Certain analogues of this compound have been investigated for their potential to inhibit cyclin-dependent kinases, which are pivotal regulators of the cell cycle. speerslab.com Cyclin D1, in complex with CDK4 and CDK6, drives the cell cycle by phosphorylating key substrates, including the retinoblastoma (RB1) tumor suppressor. speerslab.com Inhibition of CDK4/6 is a validated strategy in cancer therapy. amegroups.org

A specific coumarin derivative, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, has demonstrated promising anticancer activity by directly inhibiting CDK4. nih.govresearchgate.net This compound, which features an ethylidene bridge, was shown to be effective against MCF-7 breast cancer cell lines. nih.govresearchgate.net Molecular docking simulations provided insight into its binding mode, revealing the formation of hydrogen bonds with the amino acid residues Asp99 and Glu144 in the active site of the CDK4 enzyme. nih.govresearchgate.net This interaction underpins its inhibitory function and highlights a promising avenue for developing coumarin-based CDK4 inhibitors.

| Compound Class | Specific Analogue | Mechanism | Source(s) |

| Ethylidene Coumarin | 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide | Inhibition of Cyclin-Dependent Kinase 4 (CDK4) | nih.govresearchgate.net |

| Binding Interaction | Hydrogen bonding with Asp99 and Glu144 of CDK4 | nih.govresearchgate.net | |

| Biological Activity | Anticancer activity against MCF-7 breast cancer cells | nih.govresearchgate.net |

Modulation of IRE1α Activity and Endoplasmic Reticulum Stress Response

This compound and its parent compound are implicated in the modulation of the endoplasmic reticulum (ER) stress response, a critical pathway for maintaining cellular homeostasis. googleapis.comgoogleapis.com When unfolded or misfolded proteins accumulate in the ER, a signaling network known as the Unfolded Protein Response (UPR) is activated. frontiersin.org A key sensor in this pathway is the inositol-requiring enzyme 1α (IRE1α). nih.govresearchgate.net

Through virtual screening that targeted the ATP-binding pocket of the IRE1α kinase domain, dicoumarol was identified as a novel, potent inhibitor. nih.govresearchgate.net Subsequent validation using an IRE1α activity-based reporter cell line confirmed its inhibitory function. nih.govresearchgate.net Dicoumarol acts as an ATP-competitive inhibitor, preventing the trans-autophosphorylation of IRE1α that is necessary for its activation during ER stress. researchgate.net

In preclinical models, dicoumarol demonstrated significant protective effects against acute liver injury induced by ER stress agents like tunicamycin (B1663573) and carbon tetrachloride. nih.gov By inhibiting IRE1α activation, dicoumarol ameliorates hepatic ER stress, highlighting a potential therapeutic application for liver diseases associated with ER stress. nih.govresearchgate.net Notably, patents specifically list this compound as a compound capable of attenuating ER stress. googleapis.comgoogleapis.com

| Target | Mechanism of Action | Biological Effect | Source(s) |

| IRE1α | ATP-competitive inhibition of the kinase domain | Prevents IRE1α autophosphorylation and activation | nih.govresearchgate.net |

| Cellular Pathway | Inhibition of the Unfolded Protein Response (UPR) | Attenuation of the ER stress response | googleapis.comgoogleapis.comnih.govresearchgate.net |

| In Vivo Model | ER stress-induced acute liver injury | Protects against liver damage from tunicamycin and CCl4 | nih.gov |

Impact on Caspase Activation Biochemical Pathways

Dicoumarol influences apoptotic signaling by impacting the activation of caspases, the key executioner enzymes of programmed cell death. Its effects are mediated through at least two distinct mechanisms: modulation of the NLRP3 inflammasome and alteration of the cellular redox state.

Firstly, dicoumarol has been shown to attenuate the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation, recruits and activates pro-caspase-1. nih.gov Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. nih.gov By directly binding to and promoting the degradation of the NLRP3 protein via the ubiquitin-proteasome pathway, dicoumarol effectively inhibits the activation of caspase-1. nih.gov

Secondly, dicoumarol can sensitize cancer cells to apoptosis induced by agents like arsenic trioxide. nih.gov This effect is achieved by inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to an increase in intracellular reactive oxygen species (ROS). nih.govresearchgate.net The resulting alteration in cellular redox state leads to a ROS-mediated inhibition of the transcription factor NF-kappaB, which is a known pro-survival signal. nih.gov This inhibition of pro-survival pathways enhances susceptibility to apoptosis, which is ultimately executed by downstream caspases such as caspase-3. nih.govresearchgate.net

| Pathway | Mechanism | Affected Caspase | Source(s) |

| Inflammasome | Inhibits NLRP3 activation, promoting its degradation | Prevents Caspase-1 activation | nih.gov |

| Redox Signaling | Inhibits NQO1, increasing ROS and inhibiting NF-kappaB | Enhances activation of executioner caspases (e.g., Caspase-3 ) | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Ethylidene Dicoumarol Derivatives

Identification of Key Pharmacophoric Features

The core structure of ethylidene dicoumarol, characterized by two 4-hydroxycoumarin (B602359) moieties linked by an ethylidene bridge, is fundamental to its biological activity. The 4-hydroxycoumarin scaffold itself is a well-established pharmacophore in many biologically active compounds. grafiati.comnih.gov The presence of the two coumarin (B35378) rings allows for the potential of a dual binding mode or interaction with target proteins. researchgate.net Intramolecular hydrogen bonds between the hydroxyl groups and the lactone carbonyls contribute to a restricted rotation around the methylene (B1212753) bridge, holding the molecule in a specific conformation that may be crucial for binding to enzymes. researchgate.netnih.gov

Impact of Substituent Groups on Biological Activities

The introduction of various substituent groups onto the basic this compound structure significantly modulates its biological effects. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents play a critical role in determining the compound's efficacy and selectivity. researchgate.netlookchem.com

The inhibitory activity of this compound derivatives against various enzymes is highly dependent on the substituents. For instance, in the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in detoxification and a target for some anticancer drugs, the nature of the substituent on the bridging carbon of dicoumarol analogues influences inhibitory potency. researchgate.netresearchgate.net

Studies on dicoumarol derivatives have shown that substitutions on the benzene (B151609) ring can affect their activity against bacterial enzymes. For example, derivatives with electron-withdrawing groups such as chloro (Cl), nitro (NO2), and trifluoromethyl (CF3) have shown an inverse correlation with antimicrobial activity against Staphylococcus aureus, while electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), and amine groups have shown the opposite effect. researchgate.net

In the context of inhibiting enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, bis-coumarin derivatives have been investigated. The binding affinity and inhibitory activity are influenced by the specific aromatic aldehydes used in their synthesis, which introduce different substituents on the bridging carbon. mazums.ac.ir

Here is a table summarizing the effects of substituents on enzyme inhibition for some dicoumarol derivatives:

| Derivative Type | Substituent | Target Enzyme | Effect on Inhibition |

| Dicoumarol Analogue | Varies | NQO1 | Potency is influenced by the substituent on the bridging carbon. researchgate.net |

| Substituted Dicoumarol | Electron-withdrawing (Cl, NO2, CF3) | S. aureus enzymes | Inverse correlation with activity. researchgate.net |

| Substituted Dicoumarol | Electron-donating (OH, OMe, amine) | S. aureus enzymes | Direct correlation with activity. researchgate.net |

| Bis-coumarin | Varies (from aromatic aldehydes) | Acetylcholinesterase (AChE) | Inhibitory activity is dependent on the substituent. mazums.ac.ir |

This table is generated based on the provided text and is for illustrative purposes.

The antiproliferative activity of this compound and its derivatives is linked to their ability to interact with various cellular targets, and this interaction is modulated by their structural features. Dicoumarol itself has been shown to inhibit cell division by binding to tubulin and stabilizing microtubule dynamics, an action similar to the anticancer drug Taxol. nih.gov

The introduction of different substituents can enhance or alter the antiproliferative effects. For example, some biscoumarin derivatives have demonstrated promising antiproliferative properties against cancer cell lines. researchgate.net The cytotoxicity of these compounds can be influenced by their ability to inhibit enzymes like NQO1, which can, in turn, affect the efficacy of other chemotherapeutic agents. pinellinutraceuticals.com

Research on coumarin derivatives has shown that substitutions at various positions on the coumarin ring can influence their anticancer potential against different cancer cell lines. nih.gov For instance, certain 6-bromo-coumarin derivatives have been synthesized and shown to have potential anticancer activities. researchgate.netresearchgate.net

The following table outlines the relationship between substituents and antiproliferative mechanisms for selected coumarin derivatives:

| Derivative Class | Substituent(s) | Antiproliferative Mechanism |

| Dicoumarol | - | Binds to tubulin, stabilizes microtubule dynamics. nih.gov |

| Biscoumarin Derivatives | Varies | Shows promising antiproliferative properties against cancer cell lines. researchgate.net |

| 6-Bromo-coumarin Derivatives | Bromo at position 6 | Potential anticancer activities. researchgate.netresearchgate.net |

This table is generated based on the provided text and is for illustrative purposes.

Conformational Analysis and Ligand-Protein Binding Modes

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. Nuclear magnetic resonance (NMR) spectroscopy studies have revealed that these molecules can be considered as dimers with restricted rotation around the methylene bridge, a feature influenced by intramolecular hydrogen bonds. researchgate.netnih.gov The presence of a substituent on this bridge can modify this dynamic process. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools used to predict and analyze the binding modes of these derivatives within the active sites of target proteins. mazums.ac.irnih.gov These studies help in visualizing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mazums.ac.irkg.ac.rs

Preclinical Investigations and Cellular Mechanism Studies

In Vitro Cellular and Biochemical Assays

Enzyme Kinetic Studies

The primary mechanism of action for ethylidene dicoumarol, like other coumarin (B35378) derivatives, is the inhibition of Vitamin K epoxide reductase (VKOR). wikipedia.orgpatsnap.com This enzyme is crucial for the vitamin K cycle, a metabolic pathway necessary for the post-translational modification and activation of several blood coagulation factors. wikipedia.org this compound acts as a vitamin K antagonist, leading to the production of inactive clotting factors. wikipedia.org

While the general inhibitory action on VKOR is established, specific kinetic parameters such as the inhibition constant (Kᵢ) for this compound are not extensively reported in publicly available literature. Studies on the parent compound, dicoumarol, and the more widely used derivative, warfarin (B611796), have characterized their inhibition kinetics in detail, often revealing competitive or mixed-type inhibition with respect to vitamin K. researchgate.netnih.govnih.gov However, specific kinetic data for the ethylidene derivative remains a notable gap in the scientific literature.

Table 1: Enzyme Inhibition Data for Coumarin Derivatives

| Compound | Target Enzyme | Inhibition Type | Kᵢ Value |

| Warfarin | Vitamin K Epoxide Reductase (VKORC1) | Competitive | Varies by study and conditions |

| Dicoumarol | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Competitive | Not specified |

| This compound | Vitamin K Epoxide Reductase (VKOR) | Inhibitor | Not specified in available literature |

This table is provided for illustrative purposes and highlights the lack of specific kinetic data for this compound.

Cell Line-Based Mechanistic Analyses

Investigations into the effects of this compound on specific cell lines are not well-documented in accessible research. However, studies on related coumarin compounds provide a framework for potential mechanisms. For instance, dicoumarol has been shown to induce apoptosis and inhibit cell migration in colon cancer cell lines. nih.gov The cytotoxic effects of various ethyl acetate (B1210297) extracts have also been observed in a range of cancer cell lines, including breast, cervical, and liver cancer cells, often through the induction of apoptosis and cell cycle arrest. ksu.edu.trresearchgate.netnih.govnih.govfrontiersin.org

It is plausible that this compound may exhibit similar cytotoxic and antiproliferative activities. Mechanistic studies would be required to elucidate the specific pathways involved, which could include the induction of oxidative stress, modulation of apoptotic proteins like the Bcl-2 family, and activation of caspases. frontiersin.org Without direct studies on this compound, its precise cellular effects and the signaling pathways it modulates remain speculative.

Studies on Protein-Ligand Binding Dynamics, e.g., Alpha-1-Acid Glycoprotein (B1211001) (AGP) Interactions

The binding of drugs to plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. wuxiapptec.com While many acidic drugs primarily bind to albumin, basic and neutral drugs often show significant binding to alpha-1-acid glycoprotein (AGP). researchgate.netmdpi.com The interaction of coumarin anticoagulants with plasma proteins has been a subject of interest due to the potential for drug-drug interactions. the-hospitalist.org

Specific studies detailing the binding dynamics of this compound with AGP are scarce. Research on warfarin has demonstrated its binding to AGP, which can be influenced by pH. nih.gov Given the structural similarities, it is likely that this compound also binds to plasma proteins, including AGP. The affinity and kinetics of this binding would influence its free fraction in the plasma and, consequently, its therapeutic and off-target effects. dntb.gov.ua The lack of empirical data on the binding constant (Kₐ) or dissociation constant (Kₔ) for the this compound-AGP complex is a significant knowledge gap.

In Vivo Experimental Models (Non-Human Organisms)

Studies on Antimitotic Effects in Developmental Biology Models

Investigation of Biochemical Markers in Animal Models (e.g., Liver Enzymes, DNA Damage)

Preclinical animal studies are essential for evaluating the systemic effects of a compound, including its impact on organ function and potential for toxicity. Key biochemical markers often assessed include liver enzymes (such as alanine (B10760859) aminotransferase and aspartate aminotransferase) as indicators of hepatotoxicity, and markers of DNA damage to assess genotoxicity. pinellinutraceuticals.comindexcopernicus.comnih.gov

While general toxicological studies have likely been conducted for this compound as part of its development as a therapeutic agent, detailed public-domain data on its specific effects on liver enzymes and DNA integrity in animal models are limited. Studies on the parent compound, dicoumarol, have reported instances of hepatocyte necrosis and inflammatory infiltration in the liver, albeit rarely. indexcopernicus.com Additionally, dicoumarol has been shown to enhance menadione-induced DNA strand breaks in isolated human lymphocytes. pinellinutraceuticals.com Extrapolating these findings to this compound would require direct experimental evidence from well-controlled animal studies.

Table 2: Summary of Preclinical Findings for this compound

| Area of Investigation | Finding |

| In Vitro Enzyme Kinetics | Primarily acts as a Vitamin K epoxide reductase inhibitor. Specific kinetic parameters are not widely reported. |

| In Vitro Cellular Mechanisms | Data is lacking. Inferences from related compounds suggest potential for cytotoxicity and apoptosis induction. |

| Protein-Ligand Binding | Expected to bind to plasma proteins like AGP, but specific binding dynamics have not been characterized. |

| In Vivo Antimitotic Effects | No specific studies on developmental models are publicly available. |

| In Vivo Biochemical Markers | Limited data available. Related compounds show potential for hepatotoxicity and DNA damage. |

Evaluation of Molecular Effects in Organ-Specific Models (e.g., Hepatic Systems)

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical data detailing the molecular effects of the chemical compound "this compound" within hepatic systems. While research exists for related coumarin derivatives, such as dicoumarol and ethyl biscoumacetate, these findings cannot be directly extrapolated to this compound due to distinct chemical structures and potentially different pharmacological profiles.

The anticoagulant activity of coumarin compounds is generally attributed to their interference with the vitamin K cycle in the liver. This primarily involves the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is crucial for the synthesis of active coagulation factors. Additionally, some coumarins are known to inhibit NAD(P)H quinone oxidoreductase 1 (NQO1). However, specific in vitro or in vivo studies investigating the direct impact of this compound on these or other hepatic enzymes, protein expression, or gene regulation are not available in the reviewed literature.

Consequently, the creation of detailed research findings and data tables, as requested, is not feasible at this time. The scientific community has yet to publish dedicated preclinical investigations on the organ-specific molecular effects of this compound, particularly concerning its actions within hepatic models. Therefore, a thorough and scientifically accurate discussion on this specific topic cannot be provided.

Advanced Analytical Methodologies for Ethylidene Dicoumarol Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic methods are fundamental for separating Ethylidene dicoumarol from complex mixtures, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of coumarin (B35378) derivatives, including dicoumarol and its analogues. A developed HPLC method with a Diode-Array Detector (DAD) has been successfully used for the simultaneous separation and determination of dicoumarol and related coumarins. researchgate.net This methodology can be adapted for this compound. The separation is typically achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of methanol (B129727) and acidified water. researchgate.net Method validation demonstrates good linearity over a wide concentration range, with correlation coefficients often exceeding 0.98. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Dicoumarol Analysis

| Parameter | Condition |

| Stationary Phase | C18 column |

| Mobile Phase | Gradient of Methanol and 0.3% Acetic Acid |

| Flow Rate | 0.8 mL/min |

| Detection | DAD, monitoring at 300 nm |

| Linearity Range | 0.7–100 μg/mL |

| Recovery | 88.6 – 92.6 % |

This table is based on a method developed for dicoumarol, which serves as a foundational approach for its derivatives like this compound. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

To analyze complex mixtures containing this compound, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable. nih.govnih.gov These techniques provide enhanced sensitivity and specificity, allowing for both quantification and structural confirmation in a single run. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is highly effective for identifying and quantifying trace amounts of compounds in complex matrices. The use of tandem mass spectrometry (LC-MS-MS) can further provide detailed structural information through the fragmentation of molecular ions, which is crucial for the unambiguous identification of this compound and its metabolites. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : The online coupling of LC with NMR spectroscopy allows for the direct acquisition of NMR spectra for separated compounds. This is particularly valuable for the structural elucidation of unknown impurities or degradation products related to this compound without the need for offline isolation. chemijournal.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules like dicoumarols. researchgate.netsemanticscholar.org Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular framework. nih.gov In the ¹H NMR spectrum of dicoumarol derivatives, a characteristic singlet for the enolic protons is typically observed between δ 11.28–11.56 ppm. nih.gov Aromatic protons appear in the range of δ 6.5–8.0 ppm. nih.govresearchgate.net The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov

Table 2: Typical NMR Chemical Shifts for the Dicoumarol Skeleton

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enolic OH | 11.28–11.56 | - |

| Aromatic CH | 6.54–8.30 | 115–140 |

| Bridge CH | ~6.17 | ~36 |

| Coumarin C=O | - | ~164–169 |

| Coumarin C-O | - | ~152 |

Data compiled from studies on various dicoumarol derivatives. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule. For dicoumarol structures, characteristic absorption bands confirm the presence of hydroxyl, carbonyl, and aromatic functionalities. The participation of the hydroxyl group in hydrogen bonding can affect the appearance of its corresponding band. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Dicoumarol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O–H (hydroxyl) | ~3400–3645 | Stretching vibration, can be broad |

| C–H (aromatic) | ~3000–3100 | Stretching vibration |

| C=O (lactone) | ~1730–1737 | Carbonyl stretching |

| C=C (aromatic) | ~1514–1625 | Ring stretching |

| C–O (lactone) | ~1040–1128 | Stretching vibration |

Data compiled from various studies on dicoumarol and its derivatives. nih.govresearchgate.netbiotech-asia.org

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the conformational changes of molecules, particularly when they bind to chiral macromolecules such as proteins. nih.gov When a small molecule like dicoumarol binds to a protein, induced Cotton effects can be observed in its CD spectrum. nih.gov

Research on the binding of dicumarol (B607108) to human alpha 1-acid glycoprotein (B1211001) (AGP) has shown that the signs of these induced Cotton effects can be altered by the presence of other drugs, indicating specific interactions and conformational changes within the binding site. nih.gov For instance, basic tricyclic drugs were found to reverse the signs of the induced CD spectra of the dicumarol-AGP system. nih.gov Such studies suggest the formation of specific binary (e.g., this compound-protein) and ternary complexes. This technique is therefore highly effective for investigating how this compound interacts with biological targets and how these interactions might be modulated by other substances. nih.gov

Mass Spectrometry for Metabolite Profiling and Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the identification and quantification of metabolites in biological matrices. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from research on other coumarin derivatives. These studies reveal common biotransformation reactions that this compound is likely to undergo.

Metabolite Profiling:

The process of metabolite profiling for a compound like this compound would typically involve administering the compound to an in vivo or in vitro model system and subsequently analyzing biological samples (e.g., plasma, urine, liver microsomes) using LC-MS. The high-resolution mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of potential metabolites.

Common metabolic transformations observed for coumarin compounds include hydroxylation, demethylation, hydration, and conjugation with endogenous molecules such as glucuronic acid, sulfate, or cysteine. nih.gov For this compound, this would likely result in a variety of metabolites. For instance, hydroxylation could occur on the aromatic rings of the coumarin moieties. If any part of the molecule were to undergo demethylation, this would also be readily detected by a characteristic mass shift.

Pathway Analysis:

By identifying a series of metabolites, a metabolic pathway can be proposed. For coumarins, phase I metabolism often involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to hydroxylated derivatives. nih.gov These intermediates can then undergo phase II conjugation reactions to increase their water solubility and facilitate excretion.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for the structural elucidation of these metabolites. The coumarin scaffold is known to undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO). mdpi.com In the case of this compound and its metabolites, characteristic losses from the parent ion would be expected, aiding in the identification of the core structure and the position of metabolic modifications.

Table 1: Plausible Metabolic Reactions for this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) | Potential Site of Modification |

|---|---|---|

| Hydroxylation | +16 | Aromatic rings of the coumarin moieties |

| Glucuronidation | +176 | Hydroxyl groups |

| Sulfation | +80 | Hydroxyl groups |

X-ray Crystallography for Molecular Structure Determination of Derivatives

Research Findings from Analogous Structures:

Studies on benzylidene-bis-(4-hydroxycoumarin) derivatives have provided detailed crystallographic data. For example, the crystal structure of a 4-trifluoromethylphenyl derivative was determined to be in the monoclinic space group P2₁/c. mdpi.com The unit cell parameters and other crystallographic details provide a template for what might be expected for derivatives of this compound.

Table 2: Representative Crystallographic Data for a Benzylidene-bis-(4-hydroxycoumarin) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.987(3) |

| b (Å) | 8.892(2) |

| c (Å) | 16.989(3) |

| β (°) | 109.12(3) |

| Volume (ų) | 1996.3(7) |

| Z | 4 |

Data from a study on a 4-trifluoromethylphenyl derivative of benzylidene-bis-(4-hydroxycoumarin). mdpi.com

This crystallographic data allows for the precise determination of bond lengths and angles within the molecule. For instance, the exocyclic bond angles around the central carbon linking the two coumarin rings can show some distortion, which may be a consequence of steric hindrance within the molecule. mdpi.com The planes of the two coumarin rings are also typically inclined at a significant angle to each other. mdpi.com These structural details are crucial for understanding the molecule's shape and how it might interact with biological targets.

Computational and Theoretical Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets and understanding the specific interactions that govern the ligand-protein binding.

Research has employed molecular docking to screen for and evaluate the inhibitory potential of dicoumarol and its derivatives against various protein targets. For instance, virtual screening through molecular docking was used to identify dicoumarol as a potential inhibitor of IRE1α, a key component in the unfolded protein response which can lead to liver injury. nih.gov In another study, computational methods, including molecular docking, were utilized to screen dicoumarol derivatives for their potential to inhibit the UDP-N-acetylenolpyruvoylglucosamine reductase (Mur B) enzyme from Mycobacterium tuberculosis, a crucial target due to its role in bacterial viability. nih.gov

The analysis of docking results reveals the specific binding modes of these compounds. For example, post-dynamic simulation analysis of the Mur B-dicoumarol derivative complex showed the formation of four hydrogen bonds with key residues (Ser70, Asn71, Leu72, and Gln137) at the active site of the enzyme. nih.gov Similarly, docking studies have been used to explain the antineoplastic effects of dicoumarol derivatives by showing interactions with enzymes like Cyclin-Dependent Kinase 4 (CDK4). researchgate.net These simulations can pinpoint crucial amino acid residues involved in the interaction, providing a basis for understanding the compound's mechanism of action and for the rational design of more potent derivatives. researchgate.net

Table 1: Protein Targets of Dicoumarol Derivatives Identified via Molecular Docking

| Protein Target | Organism/System | Key Interacting Residues | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| IRE1α (Inositol-requiring enzyme 1 alpha) | Human | Binds to the ATP-competitive kinase domain | Liver Injury | nih.gov |

| Mur B (UDP-N-acetylenolpyruvoylglucosamine reductase) | Mycobacterium tuberculosis | Ser70, Asn71, Leu72, Gln137 | Tuberculosis | nih.gov |

| CDK4 (Cyclin-Dependent Kinase 4) | Human | Asp99, Glu144 | Cancer | researchgate.net |

| VKOR (Vitamin K epoxide reductase) | Human | Predicted binding within a cleft near catalytic cysteine residues | Anticoagulation | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are developed by correlating physicochemical or theoretical molecular descriptors of a set of compounds with their experimentally measured activity. excli.de Once validated, QSAR models can be used to predict the activity of new, untested compounds. wikipedia.org

For dicoumarol derivatives, QSAR studies have been successfully applied to predict their biological effects. One study established a QSAR for dicoumarols substituted on the methylene (B1212753) bridge concerning their potency in uncoupling mitochondrial oxidative phosphorylation. nih.gov The model demonstrated that for a dicoumarol derivative to be a potent uncoupler, the substituent on the bridge should be as small and hydrophilic as possible. nih.gov

In another application, a QSAR model was constructed for dicoumarol derivatives based on their known minimum inhibitory concentration (MIC) values against Staphylococcus aureus and the Mur B enzyme. nih.gov This model was then used to screen a library of dicoumarols, and the best candidates identified through this in silico screening were further analyzed for their stability and binding modes. nih.gov These examples highlight the utility of QSAR in rational drug design, allowing for the pre-screening of compounds and the prioritization of candidates for synthesis and further testing. excli.de

Table 2: QSAR Models for Dicoumarol Derivatives

| Predicted Activity | Key Structural Descriptors/Findings | Model Application | Reference |

|---|---|---|---|

| Uncoupling of mitochondrial oxidative phosphorylation | The substituent (R) on the methylene bridge should be small and hydrophilic for high potency. | Predicting the potency of antivitamin K dicoumarols as uncouplers. | nih.gov |

| Inhibition of Staphylococcus aureus and Mur B enzyme | Model based on known MIC values against the bacterium and the enzyme. | Screening of dicoumarol derivatives to identify potential Mur B inhibitors. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. frontiersin.orgarxiv.org DFT calculations are used to determine various molecular properties and to predict chemical reactivity. crimsonpublishers.comnih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). crimsonpublishers.comresearchgate.net

While specific DFT studies on ethylidene dicoumarol are not prevalent in the literature, the methodology is widely applied to related coumarin (B35378) and heterocyclic systems. crimsonpublishers.comresearchgate.net For these molecules, DFT is used to obtain an optimized molecular geometry that can be compared with experimental data. researchgate.net The HOMO and LUMO energies are crucial for understanding charge transfer within the molecule; a small HOMO-LUMO gap generally implies higher chemical reactivity. crimsonpublishers.comresearchgate.net The MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. crimsonpublishers.com

Applying DFT to this compound would allow for the calculation of quantum chemical descriptors that provide a deeper understanding of its stability and reactivity. crimsonpublishers.com These theoretical descriptors are valuable for interpreting molecular interactions and for building more accurate QSAR models.

Table 3: Common Quantum Chemical Descriptors from DFT Calculations

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. | crimsonpublishers.comresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. | crimsonpublishers.comresearchgate.net |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | crimsonpublishers.comresearchgate.net |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. | crimsonpublishers.com |

| Chemical Hardness | η | Measures the resistance to charge transfer. | crimsonpublishers.com |

| Molecular Electrostatic Potential | MEP | Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions of a molecule. | crimsonpublishers.com |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scfbio-iitd.res.in In drug discovery, MD simulations are crucial for assessing the dynamic stability of a ligand-protein complex, providing insights that are not available from static docking poses. researchgate.netmdpi.com The simulation tracks the trajectory of the complex under near-physiological conditions, allowing for the evaluation of its conformational stability. scfbio-iitd.res.in

A key study on dicoumarol derivatives used 200-nanosecond MD simulations to scrutinize the stability of their complexes with the Mur B protein. nih.gov The stability of the complex is typically assessed by analyzing several parameters throughout the simulation, including the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds. nih.govnih.gov

Table 4: Key Parameters in Molecular Dynamics (MD) Simulations for Complex Stability

| Parameter | Abbreviation | Description | Indication of Stability | Reference |

|---|---|---|---|---|

| Root-Mean-Square Deviation | RMSD | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Low, stable values indicate minimal conformational changes and a stable complex. | nih.govmdpi.comnih.gov |

| Root-Mean-Square Fluctuation | RMSF | Measures the fluctuation of individual residues from their average position during the simulation. | Identifies flexible and rigid regions of the protein upon ligand binding. | nih.govnih.gov |

| Radius of Gyration | Rg | Measures the overall compactness of the protein-ligand complex. | A stable Rg value suggests the complex maintains its compact structure. | nih.gov |

| Hydrogen Bonds | H-bonds | The number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of H-bonds indicates a stable binding interaction. | nih.govresearchgate.net |

Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel Ethylidene Dicoumarol-Based Molecular Probes

The intrinsic fluorescence of the coumarin (B35378) scaffold, a core component of this compound, presents a significant opportunity for the development of novel molecular probes. These tools are crucial for elucidating complex cellular processes in real-time. nih.gov Future research is focusing on designing and synthesizing this compound derivatives that can act as highly specific fluorescent probes for various biological molecules and environments.

Derivatives of coumarins are being developed as fluorescent probes for detecting biologically significant species like enzymes. grafiati.com The development of probes based on the coumarin platform is pivotal for monitoring NAD(P)H levels in living cells, offering insights into cellular metabolism and redox biology. nih.gov Researchers are creating coumarin-hybrid probes that exhibit fluorescence upon interaction with specific analytes, a mechanism often triggered by intramolecular charge transfer (ICT). nih.gov

The strategy involves modifying the this compound structure to enhance its photophysical properties and introduce specific recognition sites for targets of interest. For instance, incorporating moieties that can selectively bind to certain enzymes or cellular structures could allow for targeted imaging and quantification. The development of such probes would enable researchers to visualize the subcellular localization of this compound's interactions and better understand its mechanism of action on a spatial and temporal level.

Table 1: Potential Applications of this compound-Based Molecular Probes

| Target Analyte/Process | Probe Design Strategy | Potential Application |

|---|---|---|

| Enzyme Activity | Incorporate specific enzyme substrates or inhibitors into the this compound structure. | Real-time monitoring of enzyme kinetics and inhibitor screening. grafiati.com |

| Redox State (NAD(P)H) | Design derivatives that exhibit fluorescence changes upon reaction with NAD(P)H. | Studying cellular metabolism and oxidative stress. nih.gov |

| Subcellular Organelles | Attach organelle-targeting motifs (e.g., for mitochondria or lysosomes). | Visualizing drug distribution and organelle-specific effects. grafiati.com |

| Metal Ions | Introduce chelating groups for specific metal ions like Al³⁺ or Hg²⁺. | Detecting toxic metal ions in biological systems. grafiati.com |

Exploration of Under-Investigated Biochemical Targets and Pathways

While the inhibitory effects of dicoumarol on Vitamin K epoxide reductase (VKOR) and NAD(P)H:quinone oxidoreductase 1 (NQO1) are well-documented, the full spectrum of its biological targets remains an area of active investigation. wikipedia.orgontosight.aidrugbank.comnih.govresearchgate.net Emerging evidence suggests that this compound and related compounds may interact with a broader range of proteins and signaling pathways, opening up new therapeutic possibilities beyond anticoagulation. nih.govpinellinutraceuticals.com

Recent studies have highlighted the potential anticancer, antimicrobial, and antiviral activities of dicoumarol and its derivatives. nih.govpinellinutraceuticals.comscispace.com These activities likely stem from interactions with targets other than VKOR and NQO1. For example, some dicoumarol derivatives have shown potential anti-HIV activity, possibly by targeting enzymes like topoisomerase IIβ kinase. nih.gov Furthermore, dicoumarol has been found to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival, which could contribute to its anticancer effects. nih.gov Another identified target is phosphoinositide-dependent kinase-1 (PDK1), which plays a role in the malignant behaviors of cancer cells. chemsrc.com

Future research will likely employ techniques such as affinity chromatography, proteomics, and computational modeling to identify and validate these novel binding partners. A deeper understanding of these under-investigated targets could pave the way for repurposing this compound for new clinical applications.

Table 2: Investigated and Potential Biochemical Targets of Dicoumarol Derivatives

| Target | Known/Potential Role | Implication for this compound |

|---|---|---|

| Vitamin K epoxide reductase (VKOR) | Vitamin K recycling, blood coagulation. ontosight.ainih.gov | Primary target for anticoagulant effect. wikipedia.orgdrugbank.com |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification, antioxidant defense. nih.govresearchgate.net | Potential for anticancer therapy. nih.govchemsrc.com |

| Nuclear Factor Kappa B (NF-κB) | Inflammation, cell survival, immunity. nih.gov | Potential anti-inflammatory and anticancer applications. nih.gov |

| Phosphoinositide-dependent kinase-1 (PDK1) | Cell growth, proliferation, and survival in cancer. chemsrc.com | Potential target for ovarian cancer therapy. chemsrc.com |

| Topoisomerase IIβ kinase | DNA replication and repair, viral replication. nih.gov | Potential antiviral (anti-HIV) activity. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To unravel the complex biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—offers a powerful strategy for building a comprehensive picture of its mechanism of action. creative-proteomics.comdiva-portal.org This approach allows researchers to move beyond a single-target focus and understand how the compound influences the intricate network of genes, proteins, and metabolites within a cell or organism. creative-proteomics.com

By combining these data layers, researchers can identify entire pathways and biological networks that are perturbed by this compound treatment. frontiersin.org For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify corresponding changes in protein levels and post-translational modifications. nih.govnih.gov Metabolomics can then connect these changes to alterations in cellular metabolism and a specific phenotype. nih.govcreative-proteomics.com

This integrated approach can help to:

Identify novel biomarkers for drug response. creative-proteomics.com

Elucidate complex biological networks and off-target effects. creative-proteomics.com

Provide a more holistic understanding of the therapeutic and toxicological profiles of this compound.

Future studies will likely leverage multi-omics data to build predictive models of drug action and to identify patient populations that are most likely to benefit from this compound-based therapies. diva-portal.org

Advances in Green Synthesis and Sustainable Production Methods

The chemical synthesis of coumarin derivatives has traditionally involved methods that use hazardous solvents and catalysts, leading to environmental concerns. tandfonline.com In line with the principles of green chemistry, a significant research effort is now directed towards developing environmentally friendly and sustainable methods for producing this compound and related compounds. iajesm.inresearchgate.netrsc.org

A key focus is the use of water as a solvent, which is non-toxic, inexpensive, and safe. jocpr.comcore.ac.uk Various catalysts are being explored to facilitate these aqueous reactions, including reusable heterogeneous catalysts like titanium(IV) oxide nanoparticles and iron oxide magnetic nanoparticles. nih.govbenthamdirect.comarabjchem.orgresearchgate.net These nanocatalysts offer advantages such as low catalyst loading, high product yields, short reaction times, and easy separation and recycling. core.ac.ukarabjchem.org

Other green approaches include:

Biocatalysis : Using enzymes, such as lipase, to catalyze the synthesis under mild, aqueous conditions. nih.gov

Solvent-free conditions : Performing reactions by grinding reagents together, which eliminates the need for solvents entirely. tandfonline.com

Use of ionic liquids : Employing ionic liquids as recyclable and effective catalysts. rsc.org

These sustainable methods not only reduce the environmental impact of production but also often lead to simpler work-up procedures and improved efficiency, making the synthesis of this compound more economically viable. nih.govcore.ac.uk

Table 3: Examples of Green Synthesis Methods for Dicoumarol Derivatives

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Nanoparticle Catalysis | Fe₃O₄ magnetic nanoparticles | Water | Recyclable catalyst, high yield, short reaction time. | nih.govcore.ac.ukarabjchem.org |

| Nanoparticle Catalysis | Titanium(IV) oxide nanoparticles | Water | Heterogeneous, low catalyst loading, recyclable. | benthamdirect.comresearchgate.net |

| Biocatalysis | Lipase (from Rhizomucor miehei) | Water | Mild conditions, high yield, environmentally friendly. | nih.gov |

| Solvent-Free Grinding | None specified | Solvent-free | Eliminates solvent use, rapid reaction. | tandfonline.com |

| Ionic Liquid Catalysis | Brønsted acidic pyridinium (B92312) based ionic liquid | Solvent-free | Recyclable catalyst, good to excellent yields. | rsc.org |

| Aqueous Synthesis | EDTA | Water | Simple, fast, scalable, avoids toxic solvents. | jocpr.com |

Q & A

Q. What experimental models are suitable for studying ethylidene dicoumarol’s anti-inflammatory effects on NLRP3 inflammasome activation?

Methodological Answer: Utilize in vitro assays with human chondrocytes or synovial fibroblasts treated with dicoumarol (e.g., 10–50 µM dissolved in DMSO, final concentration <0.1%) to assess NLRP3 degradation via ubiquitin-proteasome pathways. Pair with in vivo murine models of knee osteoarthritis (KOA) to validate reductions in fibrosis and inflammation. Monitor NLRP3 protein levels via Western blot and cytokine release (IL-1β, IL-18) via ELISA. Note limitations in extrapolating to human physiology due to incomplete fibrosis pathway characterization .

Q. How can researchers design experiments to study this compound’s role in modulating oxidative stress?

Methodological Answer: Combine dicoumarol with β-lapachone (β-lap) in NQO1-expressing cell lines (e.g., astrocytes) to induce and terminate oxidative stress. Pre-treat cells with β-lap (e.g., 4 µM) to activate NQO1-dependent redox cycling, then add dicoumarol (20–80 µM) to inhibit NQO1 and halt reactive oxygen species (ROS) generation. Measure oxygen consumption rates (OCR) and NAD(P)H depletion to quantify metabolic shifts .

Q. What methodologies are recommended for analyzing dicoumarol’s enzyme inhibition specificity?

Methodological Answer: Conduct cofactor-specific assays (NADH vs. NADPH) to differentiate dicoumarol’s effects on nitroreductases like DT-diaphorase. For example, use dinitropyrene metabolism studies: compare inhibition rates under NADH (e.g., 50% inhibition at 10 µM) versus NADPH (80% inhibition at 10 µM) to identify cofactor dependency. Validate with allopurinol controls to rule out xanthine oxidase interference .

Q. How should pharmacokinetic studies of dicoumarol be designed in animal models?

Methodological Answer: Administer dicoumarol orally (e.g., 5 mg/kg in goats) and collect serial blood/urine samples over 72 hours. Use LC-MS to quantify plasma concentrations and calculate elimination half-life (e.g., ~15 hours in ruminants). Note species-specific absorption differences and potential tissue accumulation risks for translational research .

Q. What historical context informs dicoumarol’s mechanism as an anticoagulant?

Methodological Answer: Review in vivo studies from the 1940s–1950s demonstrating dicoumarol’s prothrombin-lowering effects via vitamin K antagonism. Use the Quick method (rabbit brain thromboplastin) to measure prothrombin time and correlate with bleeding risks. Modern applications should consider bioavailability challenges (e.g., poor solubility) addressed via formulations like drug-polymer conjugates .

Advanced Research Questions

Q. How can contradictory data on dicoumarol’s role in mitomycin C sensitivity be resolved?

Methodological Answer: Replicate experiments under controlled oxygen conditions. Under hypoxia, dicoumarol increases mitomycin C toxicity by enhancing alkylating species (measure via comet assay). In aerobic conditions, it reduces toxicity via DT-diaphorase detoxification. Use siRNA knockdown of NQO1 to confirm mechanism and address cofactor competition (NADH/NADPH ratios) .

Q. What strategies improve dicoumarol’s selectivity for NQO1 over off-target enzymes?

Methodological Answer: Develop quinone-based analogs with higher NQO1 binding affinity (e.g., chromeno[2,3-b]chromene derivatives). Test inhibition kinetics (Km, Vmax) using recombinant hNQO1 and compare with xanthine oxidase/cytochrome P450 isoforms. Use crystallography to identify structural motifs reducing non-specific interactions .

Q. How can researchers address dicoumarol’s low bioavailability in preclinical studies?

Methodological Answer: Formulate dicoumarol with bioadhesive polymers (e.g., carbopol) to enhance intestinal absorption. Conduct in situ perfusion studies in rodent models to compare bioavailability (AUC0–24h) of free vs. polymer-conjugated dicoumarol. Validate with LC-MS/MS quantification of plasma metabolites .

Q. What experimental frameworks validate dicoumarol’s potential in overcoming tamoxifen resistance?

Methodological Answer: Treat tamoxifen-resistant MCF-7 breast cancer cells with dicoumarol (20–40 µM) and measure NQO1/glutamate-cysteine ligase (GCLC) activity via qPCR/Western blot. Combine with ROS probes (DCFH-DA) to link oxidative stress reversal to restored tamoxifen efficacy. Use patient-derived xenografts for in vivo validation .

Q. How can contradictory prothrombin time and clotting time data be reconciled in anticoagulant studies?

Methodological Answer: Apply dual monitoring: use the Quick method (prothrombin activity) alongside thromboelastography (clotting dynamics) in dicoumarol-treated models. Correlate prothrombin levels <30% with reduced thrombosis risk and >10% with hemorrhage thresholds. Document inter-species variability (e.g., dogs vs. humans) for clinical extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.